

isoamyl laurate CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: Isoamyl Laurate

Cat. No.: B1219665

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Isoamyl Laurate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on **isoamyl laurate**, a versatile ester with applications in various scientific and industrial fields. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and relevant workflows.

Core Chemical Identifiers

Identifier	Value
CAS Number	6309-51-9[1][2][3]
IUPAC Name	3-methylbutyl dodecanoate[4]
Synonyms	Isopentyl laurate, 3-Methylbutyl dodecanoate, Isoamyl dodecanoate, Dodecanoic acid, 3-methylbutyl ester[1]
Molecular Formula	C17H34O2
Molecular Weight	270.45 g/mol

Physicochemical Data

A summary of the key physical and chemical properties of **isoamyl laurate** is presented below for easy reference and comparison.

Property	Value	Source
Appearance	Colorless to light yellow, oily liquid	
Odor	Faint, oily, fatty, with waxy and wine-like notes	
Density	0.856 g/mL at 25 °C	
Boiling Point	170 °C at 2 mmHg	
Melting Point	Approximately -30 °C	
Flash Point	> 230 °F (> 110 °C)	
Refractive Index	n ₂₀ /D 1.436	
Solubility	Insoluble in water; soluble in ethanol and other organic solvents	

Experimental Protocols

Synthesis of Isoamyl Laurate via Fischer Esterification

This protocol describes the synthesis of **isoamyl laurate** through the acid-catalyzed esterification of lauric acid with isoamyl alcohol.

Materials:

- Lauric acid (1 mole equivalent)
- Isoamyl alcohol (1.05-6 mole equivalents)
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a mixture of methanesulfonate and trifluoroacetate (0.1%-5% by weight of the mixed reactants)

- Reaction flask equipped with a reflux condenser, water separator (Dean-Stark apparatus), and thermometer
- Heating mantle with magnetic stirrer
- Vacuum distillation apparatus

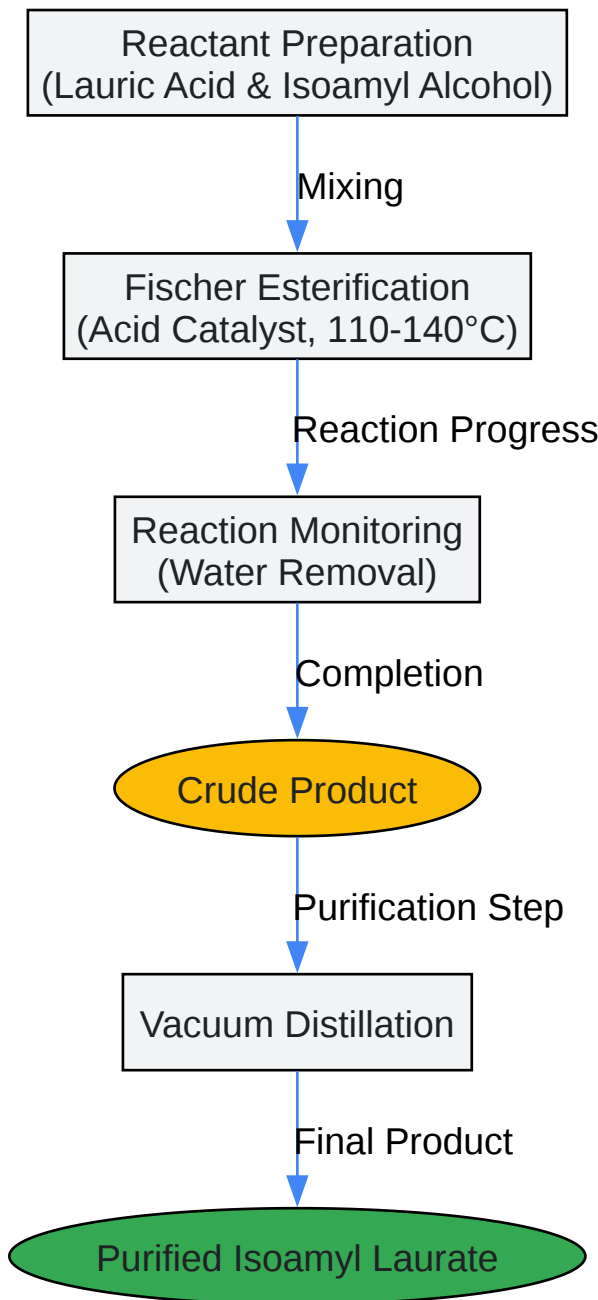
Procedure:

- **Reactant Charging:** In a reaction flask, combine lauric acid and isoamyl alcohol.
- **Initiation of Reaction:** Begin heating and stirring the mixture. Continue until the lauric acid has completely melted.
- **Catalyst Addition:** Introduce the acid catalyst to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to a temperature of 110-140 °C and maintain this temperature for 5-14 hours, with continuous stirring. Water produced during the reaction will be collected in the water separator. The reaction is considered complete when water is no longer being collected.
- **Purification:** Upon completion of the reaction, allow the mixture to cool. The product is then purified by vacuum distillation. The fraction collected between 140-150 °C under a vacuum of -0.090 to -0.100 MPa is **isoamyl laurate**.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **isoamyl laurate** as described in the experimental protocol.

Workflow for Isoamyl Laurate Synthesis



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Caption: Synthesis and Purification Workflow of **Isoamyl Laurate**.

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